1-Dehydro-10-Gingerdion

Übersicht

Beschreibung

Synthesis Analysis

D10G is synthesized from gingerols, the primary bioactive constituents of ginger, through dehydration reactions. The synthesis of gingerols and related compounds, including D10G, involves regioselective aldol condensations. This process allows for the selective deprotonation and condensation of trimethylsilylzingerone with alkanals and acyl imidazoles, leading to the synthesis of D10G and its analogs (Denniff, Whiting, & Macleod, 1981).

Molecular Structure Analysis

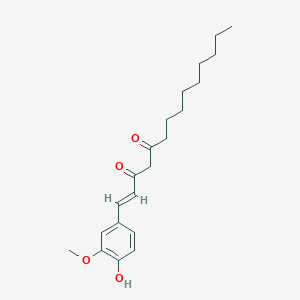

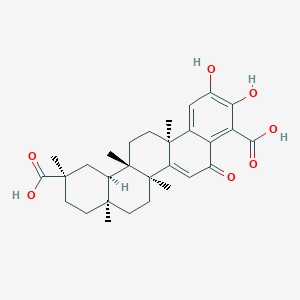

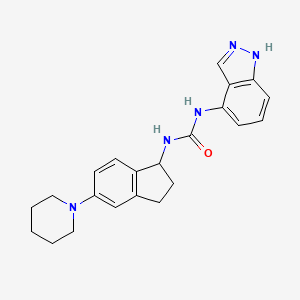

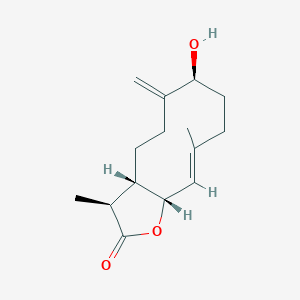

The molecular structure of D10G, like other ginger derivatives, features a characteristic vanillyl ketone framework. This structure is pivotal for its bioactivity, particularly in modulating oxidative stress and inflammatory responses in cellular models. The structure-activity relationship studies suggest that the functional groups and their positions within the D10G molecule play critical roles in its biological efficacy, including its ability to modulate enzyme activities and signal transduction pathways involved in inflammation and cancer progression.

Chemical Reactions and Properties

D10G participates in various chemical reactions characteristic of phenolic compounds, including redox reactions and interactions with biological macromolecules. Its chemical properties, such as the ability to donate hydrogen atoms, underlie its antioxidant action. D10G inhibits key enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2), by binding to the enzyme's active site and preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins (van Breemen, Tao, & Li, 2011).

Physical Properties Analysis

The physical properties of D10G, including its solubility in organic solvents and thermal stability, are significant for its extraction and purification from ginger extracts. These properties also affect its bioavailability and efficacy as a therapeutic agent. Techniques such as liquid chromatography and mass spectrometry have been employed to analyze D10G and other ginger components in commercial products, highlighting the importance of analytical methods in characterizing its physical properties (Shao et al., 2010).

Wissenschaftliche Forschungsanwendungen

Anti-hyperglykämische Eigenschaften

1-Dehydro-10-Gingerdion hat nachweislich potenzielle anti-hyperglykämische Eigenschaften. Es wurde festgestellt, dass es den Blutzuckerspiegel senkt und als Antioxidans im komplizierten biochemischen Prozess wirkt, der die Aktivierung von Hyperglykämie verursacht .

Entzündungshemmende Eigenschaften

Die Forschung legt nahe, dass this compound entzündungshemmende Eigenschaften haben kann. Es wurde gezeigt, dass es die Aktivität des Nuclear Factor Kappa B (NF-κB) hemmt, ein Proteinkomplex, der eine entscheidende Rolle bei der Entzündungsreaktion spielt. Darüber hinaus reduziert es die NF-kB-gesteuerte Expression von Entzündungsgenen, die mit der angeborenen Immunität durch Toll-like-Rezeptoren (TLRs) verbunden sind .

Potenzielle Behandlung von Diabetes-bedingten Erkrankungen

This compound hilft nicht nur bei der Behandlung von Hyperglykämie, sondern zeigt auch Wirksamkeit gegen damit verbundene Krankheiten wie Kardiopathie, Nierenversagen, Sehstörungen, Knochen- und Gelenkprobleme sowie Zahn- und Zahnfleischinfektionen .

IKKβ-Hemmung

This compound hemmt die IKKβ-Aktivität direkt, indem es die Aktivierungsschleife von IKKβ angreift und so die IKKβ-katalysierte IκBα-Phosphorylierung in Makrophagen, die mit Agonisten stimuliert werden, unterbricht .

Hemmung der NF-κB-transkriptionellen Aktivität

This compound hemmt die LPS-induzierte NF-κB-transkriptionelle Aktivität . Dies deutet darauf hin, dass es ein Potenzial für die Forschung an NF-κB-assoziierten Entzündungen und Autoimmunerkrankungen hat .

Antioxidative Eigenschaften

This compound besitzt wie andere Bestandteile von Ingwer antioxidative Eigenschaften. Es wurde gezeigt, dass es Hyperglykämie und ihre nachgelagerten Komplikationen abschwächt .

Wirkmechanismus

Target of Action

The primary target of 1-Dehydro-10-gingerdione is IKKβ , a key kinase in the NF-κB signaling pathway . IKKβ plays a crucial role in the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses .

Mode of Action

1-Dehydro-10-gingerdione directly inhibits the activity of IKKβ by targeting its activation loop . This inhibition disrupts the phosphorylation of IκBα, a process catalyzed by IKKβ in macrophages stimulated with agonists .

Biochemical Pathways

The inhibition of IKKβ activity by 1-Dehydro-10-gingerdione affects the NF-κB signaling pathway . By preventing the phosphorylation of IκBα, the compound disrupts the activation of NF-κB, thus suppressing the transcriptional activity of NF-κB .

Result of Action

The inhibition of NF-κB transcriptional activity by 1-Dehydro-10-gingerdione results in the suppression of NF-κB-regulated expression of inflammatory genes . This suggests that the compound has potential therapeutic applications in conditions associated with NF-κB-related inflammation and autoimmune disorders .

Action Environment

It’s worth noting that the compound’s activity was studied in the context of macrophages stimulated with agonists , suggesting that the cellular environment and specific stimuli can impact its action.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-Dehydro-10-gingerdione plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It directly inhibits the activity of inhibitory κB kinase β (IKKβ) by targeting its activation loop, thereby disrupting IKKβ-catalyzed phosphorylation of IκBα in macrophages stimulated with agonists . This inhibition leads to the suppression of NF-κB transcriptional activity, which is crucial in the regulation of inflammatory responses . Additionally, 1-Dehydro-10-gingerdione interacts with various biomolecules, including lipopolysaccharides (LPS), to inhibit NF-κB-regulated gene expression .

Cellular Effects

1-Dehydro-10-gingerdione exerts significant effects on various cell types and cellular processes. In macrophages, it inhibits the catalytic activity of IKKβ, leading to reduced phosphorylation of IκBα and subsequent suppression of NF-κB activation . This results in decreased expression of inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in inflammation .

Molecular Mechanism

The molecular mechanism of 1-Dehydro-10-gingerdione involves its direct interaction with the activation loop of IKKβ, leading to irreversible inhibition of its catalytic activity . This interaction prevents the phosphorylation of IκBα, thereby blocking the activation of NF-κB and reducing the expression of NF-κB-regulated inflammatory genes . Additionally, 1-Dehydro-10-gingerdione inhibits LPS binding to MD-2 with higher affinity than other ginger-derived compounds, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Dehydro-10-gingerdione have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on IKKβ and NF-κB activation over extended periods . Long-term studies have shown that 1-Dehydro-10-gingerdione continues to suppress the expression of inflammatory genes in macrophages, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of 1-Dehydro-10-gingerdione vary with different dosages in animal models. At lower doses, the compound effectively inhibits NF-κB activation and reduces inflammation without causing significant adverse effects . At higher doses, there may be potential toxic effects, including disruption of normal cellular functions and adverse impacts on overall health . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

1-Dehydro-10-gingerdione is involved in various metabolic pathways, particularly those related to inflammation and immune responses. It interacts with enzymes such as IKKβ and modulates the activity of transcription factors like NF-κB . These interactions influence metabolic flux and the levels of metabolites involved in inflammatory processes . The compound’s role in these pathways highlights its potential as a therapeutic agent for inflammatory and autoimmune disorders.

Transport and Distribution

Within cells and tissues, 1-Dehydro-10-gingerdione is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects on IKKβ and NF-κB activation . The compound’s distribution is crucial for its effectiveness in modulating inflammatory responses and achieving therapeutic outcomes.

Subcellular Localization

1-Dehydro-10-gingerdione is localized within specific subcellular compartments, where it interacts with target biomolecules to exert its effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to compartments such as the cytoplasm and nucleus . This subcellular localization is essential for its role in inhibiting IKKβ activity and suppressing NF-κB-regulated gene expression.

Eigenschaften

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h11-15,24H,3-10,16H2,1-2H3/b13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDGTTCAEQPSJA-ACCUITESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701193762 | |

| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82206-04-0 | |

| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82206-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 1-Dehydro-10-gingerdione (D10G) in reducing inflammation?

A1: Research suggests that D10G, a pungent constituent of ginger, targets the NF-κB pathway to suppress inflammation. Specifically, D10G inhibits the activity of IKKβ, a key enzyme involved in activating the NF-κB transcription factor []. This inhibition, in turn, suppresses the expression of inflammatory genes regulated by NF-κB, such as those involved in the toll-like receptor (TLR) mediated innate immune response [].

Q2: How does D10G interact with the TLR4 signaling pathway?

A2: While D10G's specific interaction with TLR4 is not fully elucidated in the provided abstracts, its ability to inhibit IKKβ activity suggests a downstream effect on the TLR4 pathway. TLR4 activation normally leads to IKKβ activation, which then activates NF-κB and ultimately results in the production of pro-inflammatory cytokines []. By inhibiting IKKβ, D10G likely disrupts this signaling cascade and reduces the inflammatory response initiated by TLR4. Further research is needed to confirm the exact point of interaction and the extent of D10G's impact on TLR4 signaling.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)